molecular formula C24H21N3O4 B2728070 2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898455-37-3

2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2728070
CAS RN: 898455-37-3
M. Wt: 415.449
InChI Key: PISYQCXVXIZTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is complex, with multiple functional groups. The compound contains a quinazolin-3-yl group, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . It also contains two methoxy groups attached to the benzene ring, and an amide group attached to the quinazolin-3-yl group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Research has explored various synthesis methods for quinazolinone derivatives, including the use of Pummerer-type cyclization, which shows the versatility and complexity of synthesizing these compounds. For example, the synthesis of dimethoxy-phenyl-tetrahydroisoquinoline and dimethoxy-phenyl-tetrahydro-benzazepine was achieved via cyclization using boron trifluoride diethyl etherate as an additive reagent, suggesting the potential for creating diverse chemical structures including those similar to the compound of interest (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Pharmacological Activities

  • Antimicrobial and Anticancer Activities: Some derivatives of quinazolinones have been studied for their antimicrobial and anticancer activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, indicating the potential medical applications of such compounds (Patel & Shaikh, 2011). Furthermore, the synthesis and evaluation of certain quinazolinone derivatives for their analgesic activity suggest a broad spectrum of potential therapeutic uses (Saad, Osman, & Moustafa, 2011).

Molecular Docking Studies

  • Drug Development: Molecular docking studies have been conducted to assess the binding affinity of quinazolinone derivatives, aiding in the development of targeted therapies. This approach helps in understanding the interaction of these compounds with biological targets, suggesting their potential as drug candidates for conditions like cancer (Soda, S, Chilaka, E, Misra, & Madabhushi, 2022).

properties

IUPAC Name

2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-25-19-11-5-4-10-18(19)24(29)27(15)17-9-6-8-16(14-17)26-23(28)22-20(30-2)12-7-13-21(22)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYQCXVXIZTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

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